8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
This compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .
Synthesis Analysis
While specific synthesis methods for this compound are not available, purine derivatives are often synthesized through various methods involving the reaction of purine with different reagents .Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes a purine ring, which is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis
Purines undergo various chemical reactions. They act as endogenous ligands that bind to and activate plasmalemmal purinoceptors, which mediate extracellular communication referred to as “purinergic signalling” .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, purine is both a very weak acid (pKa 8.93) and an even weaker base (pKa 2.39). It is aromatic, having four tautomers each with a hydrogen bonded to a different one of the four nitrogen atoms .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- Researchers have synthesized a series of derivatives of this compound and evaluated their pharmacological properties. Some derivatives were found to have potential anxiolytic and antidepressant activities in preclinical studies, suggesting their value in psychiatric disorder treatments (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
- Further studies conducted on derivatives of this compound identified ligands with significant affinity for serotoninergic and dopaminergic receptors. The research suggested that these compounds could be promising for the development of new antidepressants and anxiolytics (Zagórska et al., 2015).
Biological Activity of Polymethylene Purine Derivatives
- Investigations into 7,8-polymethylene purine derivatives, precursors related to this compound, revealed their potential antiviral and antihypertensive activities. This suggests a broad spectrum of biological activity for compounds in this chemical class (Nilov et al., 1995).
Potential as A3 Adenosine Receptor Antagonists
- Research into 1-benzyl-3-propyl derivatives of this compound indicated their potential as potent and selective A3 adenosine receptor antagonists. These findings are significant for the development of drugs targeting this receptor (Baraldi et al., 2008).
Antiviral Activity Studies
- Some derivatives of this compound have been synthesized and tested for antiviral activity against viruses like herpes and rhinovirus, showing moderate activity at non-toxic dosage levels (Kim et al., 1978).
Analgesic Activity
- Certain derivatives have shown significant analgesic and anti-inflammatory activity in preclinical models, suggesting their potential as new classes of analgesic and anti-inflammatory agents (Zygmunt et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-methoxypropyl)-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-5-7-20-14(22)12-13(18(3)16(20)23)17-15-19(8-6-9-24-4)11(2)10-21(12)15/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSAGHFVHNNGQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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